molecular formula C13H21N3O2 B11781054 Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate

Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate

Cat. No.: B11781054
M. Wt: 251.32 g/mol
InChI Key: CRMFBRALCFVUGI-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate is a chemical compound with a complex structure that includes a pyrazole ring, a pyrrolidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrazole intermediate.

    Esterification: The final step involves the esterification of the pyrazole-pyrrolidine intermediate with ethyl acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetate can be compared with similar compounds such as:

    Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)propanoate: Similar structure but with a propanoate ester group.

    Mthis compound: Similar structure but with a methyl ester group.

    Ethyl 2-(3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)butanoate: Similar structure but with a butanoate ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 2-(3,5-dimethyl-4-pyrrolidin-2-ylpyrazol-1-yl)acetate

InChI

InChI=1S/C13H21N3O2/c1-4-18-12(17)8-16-10(3)13(9(2)15-16)11-6-5-7-14-11/h11,14H,4-8H2,1-3H3

InChI Key

CRMFBRALCFVUGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)C2CCCN2)C

Origin of Product

United States

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